

Physical properties of Diphenylacetic anhydride (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Diphenylacetic anhydride*

Cat. No.: *B154452*

[Get Quote](#)

A Technical Guide to the Physical Properties of Diphenylacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **diphenylacetic anhydride**, a valuable intermediate in pharmaceutical synthesis. The information presented is intended to support laboratory research, process development, and quality control activities.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental to the characterization and quality assessment of chemical compounds. These parameters provide insights into the purity and identity of a substance.

Data Presentation

The following table summarizes the key physical properties of **diphenylacetic anhydride**.

Physical Property	Value	Conditions
Melting Point	98.0 °C	-
Boiling Point	556.7 °C	at 760 mmHg[1]

Experimental Protocols

Detailed methodologies for the determination of melting and boiling points are crucial for reproducible and accurate measurements. The following are standard laboratory protocols.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid crystalline substance.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- Sample Preparation: A small amount of the crystalline **diphenylacetic anhydride** is finely powdered using a mortar and pestle.[1]
- Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a small, compacted column of the sample is visible.
- Apparatus Setup: The filled capillary tube is placed into the heating block of the melting point apparatus.[2]
- Heating and Observation: The sample is heated at a controlled rate.[2] An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a ramp rate of 1-2 °C per minute) starting from a temperature below the approximate melting point.[3]

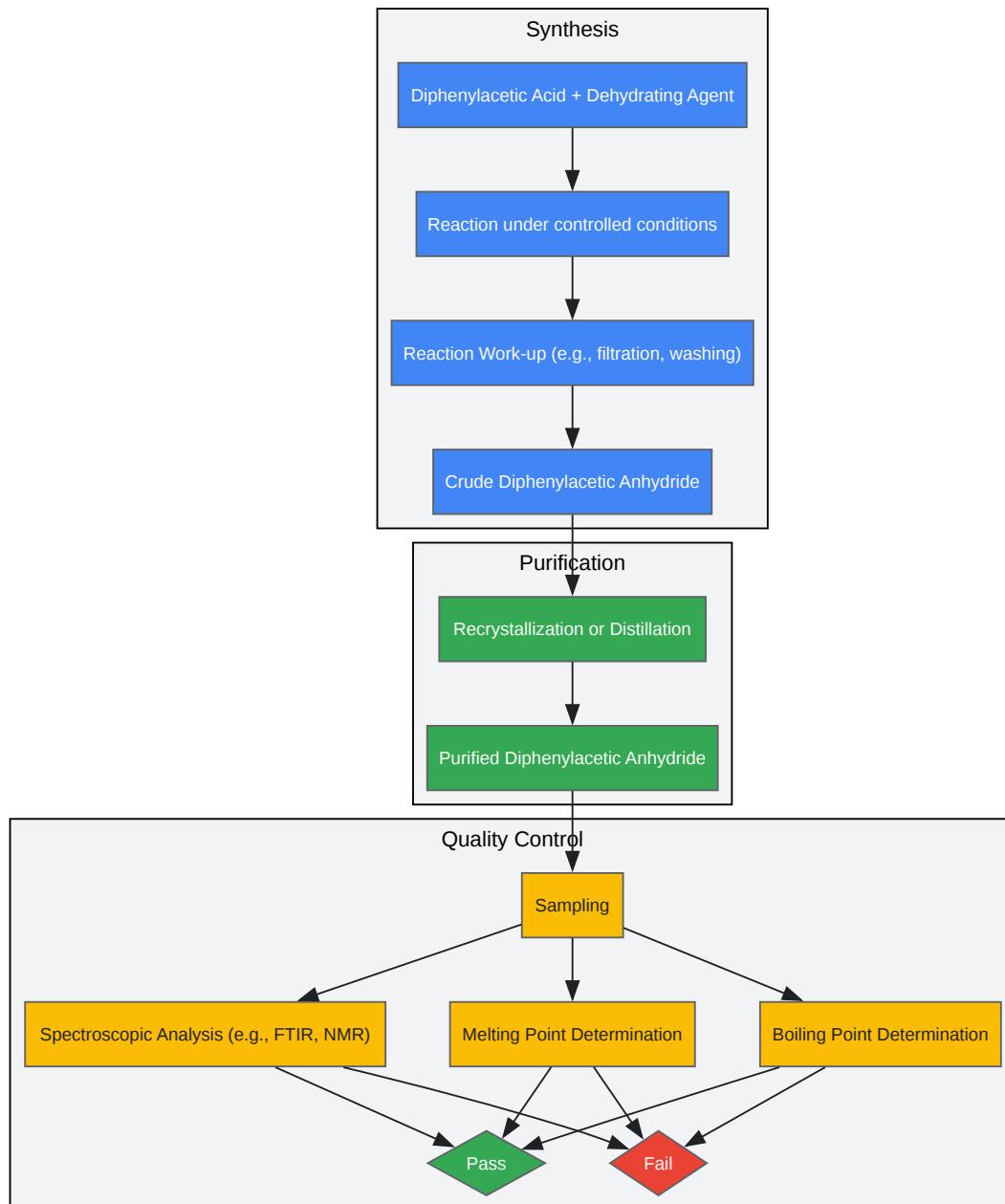
- Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. The melting point is reported as this range. For a pure substance, this range is typically narrow.

Boiling Point Determination (Distillation Method)

For larger quantities of a liquid, the boiling point can be determined by distillation.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath


Procedure:

- Apparatus Assembly: A distillation apparatus is assembled with the **diphenylacetic anhydride** (in its molten state) in the distillation flask.
- Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
- Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
- Temperature Reading: The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This constant temperature is the boiling point.^[4]

Synthesis and Quality Control Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent quality control of **diphenylacetic anhydride**.

Workflow for Synthesis and Quality Control of Diphenylacetic Anhydride

[Click to download full resolution via product page](#)

Caption: Synthesis and Quality Control Workflow for **Diphenylacetic Anhydride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. westlab.com [westlab.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [Physical properties of Diphenylacetic anhydride (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154452#physical-properties-of-diphenylacetic-anhydride-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com